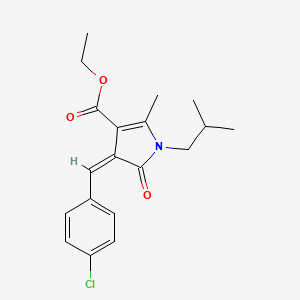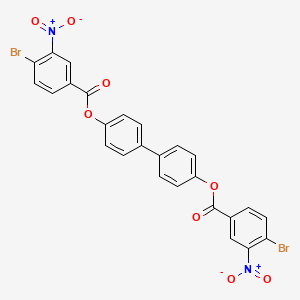![molecular formula C20H12BrN3O4 B11548741 2-(1,3-benzoxazol-2-yl)-5-{[(E)-(4-bromo-3-nitrophenyl)methylidene]amino}phenol](/img/structure/B11548741.png)
2-(1,3-benzoxazol-2-yl)-5-{[(E)-(4-bromo-3-nitrophenyl)methylidene]amino}phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,3-Benzoxazol-2-yl)-5-[(E)-[(4-bromo-3-nitrophenyl)methylidene]amino]phenol is a complex organic compound that belongs to the class of benzoxazoles. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is characterized by the presence of a bromine atom and a nitro group on the phenyl ring, which can significantly influence its chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzoxazol-2-yl)-5-[(E)-[(4-bromo-3-nitrophenyl)methylidene]amino]phenol typically involves the following steps:
Formation of Benzoxazole Core: The benzoxazole core can be synthesized by the cyclization of 2-aminophenol with an appropriate aldehyde or ketone. This reaction is often catalyzed by acids such as sulfuric acid or by using metal catalysts like copper(I) iodide.
Introduction of Substituents: The bromine and nitro groups can be introduced through electrophilic aromatic substitution reactions. For example, bromination can be achieved using bromine or N-bromosuccinimide, while nitration can be carried out using a mixture of nitric acid and sulfuric acid.
Condensation Reaction: The final step involves the condensation of the benzoxazole derivative with 4-bromo-3-nitrobenzaldehyde to form the desired compound. This reaction can be facilitated by using a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the production process more environmentally friendly.
化学反应分析
Types of Reactions
2-(1,3-Benzoxazol-2-yl)-5-[(E)-[(4-bromo-3-nitrophenyl)methylidene]amino]phenol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which can reduce the nitro group to an amino group.
Substitution: The bromine atom can be substituted by other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents for this reaction include sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sodium methoxide, potassium thiolate
Major Products Formed
Oxidation: Corresponding oxides
Reduction: Amino derivatives
Substitution: Substituted benzoxazole derivatives
科学研究应用
2-(1,3-Benzoxazol-2-yl)-5-[(E)-[(4-bromo-3-nitrophenyl)methylidene]amino]phenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its potential binding affinity to biological targets.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2-(1,3-benzoxazol-2-yl)-5-[(E)-[(4-bromo-3-nitrophenyl)methylidene]amino]phenol involves its interaction with molecular targets such as enzymes or receptors. The presence of the bromine and nitro groups can enhance its binding affinity to these targets, leading to inhibition or modulation of their activity. The exact pathways involved can vary depending on the specific biological system being studied.
相似化合物的比较
Similar Compounds
- 2-(1,3-Benzoxazol-2-yl)phenol
- 2-(1,3-Benzoxazol-2-yl)-5-nitrophenol
- 2-(1,3-Benzoxazol-2-yl)-5-bromophenol
Uniqueness
2-(1,3-Benzoxazol-2-yl)-5-[(E)-[(4-bromo-3-nitrophenyl)methylidene]amino]phenol is unique due to the presence of both bromine and nitro groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various scientific research applications and distinguishes it from other similar benzoxazole derivatives.
属性
分子式 |
C20H12BrN3O4 |
|---|---|
分子量 |
438.2 g/mol |
IUPAC 名称 |
2-(1,3-benzoxazol-2-yl)-5-[(4-bromo-3-nitrophenyl)methylideneamino]phenol |
InChI |
InChI=1S/C20H12BrN3O4/c21-15-8-5-12(9-17(15)24(26)27)11-22-13-6-7-14(18(25)10-13)20-23-16-3-1-2-4-19(16)28-20/h1-11,25H |
InChI 键 |
WUHOKOWAIKEHOY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=C(C=C(C=C3)N=CC4=CC(=C(C=C4)Br)[N+](=O)[O-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(9E)-N'-[(Z)-(3-nitrophenyl)methylidene]octadec-9-enehydrazide](/img/structure/B11548658.png)
![2-Ethoxy-4-[(E)-({2-[(2-methylphenyl)amino]acetamido}imino)methyl]phenyl 2-chlorobenzoate](/img/structure/B11548663.png)
![4-chloro-3-[(2Z)-2-(3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl]-N-(2,4,5-trichlorophenyl)benzamide](/img/structure/B11548669.png)

![(5Z)-5-(3-bromobenzylidene)-3-{[(4-iodo-2-methylphenyl)amino]methyl}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11548676.png)
![4-[(E)-{2-[(6-methylpyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate](/img/structure/B11548681.png)

![N-(6-bromo-5-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-3-nitrobenzamide](/img/structure/B11548692.png)
![N'-[(E)-{4-[(4-fluorobenzyl)oxy]phenyl}methylidene]-3-nitrobenzohydrazide](/img/structure/B11548694.png)
![N'-[(E)-furan-2-ylmethylidene]-4-(octyloxy)benzohydrazide](/img/structure/B11548695.png)
![6-bromo-2-(2,4-dimethylphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11548713.png)
![N-{(E)-[2,4-bis(prop-2-en-1-yloxy)phenyl]methylidene}-4-methylaniline](/img/structure/B11548719.png)
![N'-[(E)-(4-Ethoxyphenyl)methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide](/img/structure/B11548731.png)
![N'-[(E)-(5-bromo-1H-indol-3-yl)methylidene]-2-(4-bromophenoxy)propanehydrazide](/img/structure/B11548732.png)
